2-Bromo-2-butene

Description

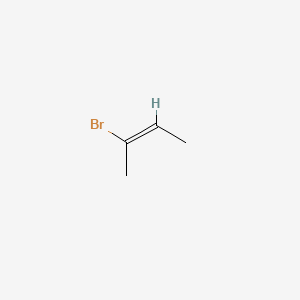

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZQFGKPHAAOU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-71-8, 13294-71-8 | |

| Record name | trans-2-Bromo-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-Bromo-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master File: (E/Z)-2-Bromo-2-butene

The following technical guide is structured as a "Master File" for research and development professionals, prioritizing actionable data, mechanistic insight, and reproducible protocols.

Document Type: Technical Whitepaper & Application Guide Scope: Physical Properties, Stereoselective Synthesis, and Spectroscopic Identification Version: 2.0 (Current State of Art)

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and total synthesis, 2-bromo-2-butene serves as a critical vinyl halide scaffold. However, its utility is often compromised by the commercial prevalence of isomeric mixtures. The distinct steric and electronic profiles of the (E)- and (Z)- isomers dictate their reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange reactions. This guide delineates the physical and spectroscopic properties required to isolate, identify, and utilize these isomers with high fidelity.

Chemical Identity & Stereochemical Architecture

The geometric isomerism of this compound arises from the restricted rotation around the C2=C3 double bond. The definition of Entgegen (E) and Zusammen (Z) follows Cahn-Ingold-Prelog (CIP) priority rules:

-

C2: Bromine (Priority 1) vs. Methyl (Priority 2).

-

C3: Methyl (Priority 1) vs. Hydrogen (Priority 2).

Structural Visualization

The following diagram illustrates the spatial arrangement and the resulting steric/electronic vectors.

Caption: Stereochemical divergence showing the opposing vectors in the E-isomer versus the steric congestion in the Z-isomer.

Physical Properties Matrix

The physical constants of these isomers are deceptively similar, making separation by simple distillation difficult but not impossible using high-efficiency fractionating columns.

| Property | (Z)-2-Bromo-2-butene | (E)-2-Bromo-2-butene | Technical Insight |

| CAS Number | 3017-68-3 | 3017-71-8 | Always verify CoA; generic CAS 13294-71-8 refers to the mixture. |

| Boiling Point | 94 °C (lit.) | 91–92 °C (lit.) | The (Z)-isomer typically boils higher due to a larger net dipole moment enhancing intermolecular forces. |

| Density (25°C) | 1.332 g/mL | 1.331 g/mL | Density gradient is insufficient for separation. |

| Refractive Index ( | 1.459 | 1.461 | Useful for quick purity checks of distilled fractions. |

| Dipole Moment | High (> 1.5 D) | Low (< 1.0 D) | The vector sum of C-Br and C-CH3 dipoles is additive in (Z) and subtractive in (E). |

| Solubility | Organic solvents | Organic solvents | Miscible in Et₂O, THF, DCM; immiscible in water. |

*Note: Literature values vary based on pressure and purity. The key takeaway is the narrow

Spectroscopic Authentication (NMR)

Standard 1D

H NMR Chemical Shift Strategy (CDCl )

Both isomers display three distinct signals:

-

Vinylic Proton (

): Quartet (splitting by adjacent methyl). -

Allylic Methyl (

): Doublet (splitting by vinyl proton). -

Vinylic Methyl (

): Singlet (geminal to Bromine).

Diagnostic Logic

-

The (Z)-Isomer: The two methyl groups are on the same side (cis).

-

NOE Signal: Strong enhancement between

and

-

-

The (E)-Isomer: The

is on the same side as the Bromine; the-

NOE Signal: Strong enhancement between

and

-

Stereoselective Synthesis Protocol

Isolating isomers from a commercial mixture is inefficient. The "Gold Standard" for obtaining pure (Z)-2-bromo-2-butene is the Bromoboration of Propyne , followed by protonolysis. This method guarantees stereochemical integrity (>98% Z).

Protocol: Synthesis of (Z)-2-Bromo-2-butene

Objective: Synthesis of high-purity (Z)-isomer via syn-addition.

Reagents:

-

Propyne (gas)

-

Tribromoborane (

) -

Acetic Acid (AcOH)

-

Dichloromethane (DCM)

Workflow Diagram:

Caption: Stereoselective route to (Z)-2-bromo-2-butene utilizing the syn-addition mechanism of boron tribromide.

Experimental Procedure:

-

Setup: Flame-dry a 500 mL Schlenk flask under Argon.

-

Solvent: Charge with anhydrous DCM (200 mL) and cool to -78 °C.

-

Reagent A: Condense Propyne (1.1 eq) into the flask.

-

Reagent B: Add

(1.0 eq) dropwise. The Lewis acidic boron coordinates to the alkyne, followed by syn-delivery of Br and B. -

Protonolysis: Warm to 0 °C and treat with glacial Acetic Acid (3.0 eq). The C-B bond is cleaved with retention of configuration.

-

Workup: Wash with

, dry over -

Purification: Distill at atmospheric pressure (target bp ~94 °C).

Reactivity Profile & Handling

Understanding the reactivity differences is crucial for process safety and yield optimization.

A. Elimination Reactions (Dehydrohalogenation)[1]

-

(E)-Isomer: Undergoes anti-elimination (E2 mechanism) rapidly to form 2-butyne. The H and Br are anti-periplanar (180°), the ideal geometry for orbital overlap.[1]

-

(Z)-Isomer: Requires syn-elimination (or isomerization first), which is kinetically much slower and energetically unfavorable.[1]

-

Application: If your reaction produces 2-butyne too fast, you likely have the (E)-isomer.

-

B. Metal-Halogen Exchange

Both isomers undergo Lithium-Halogen exchange (with

-

Caution: The resulting vinyllithium species are configurationally stable at -78 °C but can isomerize if warmed.

References

-

Negishi, E., et al. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration. Organic Letters.

-

PubChem. (2025).[2] (Z)-2-Bromo-2-butene Compound Summary. National Library of Medicine.

-

ChemicalBook. (2025).[2][3] Product Properties: (E)-2-Bromo-2-butene.[1][4]

-

BenchChem. (2025).[1] Elimination Reactions of (Z)-2-bromo-2-butene. Application Notes.

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound.

Sources

Stereoisomeric Stability and Synthesis of 2-Bromo-2-butene: A Technical Guide

This guide provides a comprehensive technical analysis of the stereoisomers of 2-bromo-2-butene, synthesizing thermodynamic data, stereoselective synthesis protocols, and spectroscopic characterization methods.

Executive Summary

For researchers in medicinal chemistry and process development, the stereocontrol of vinyl halides is critical, as these motifs often serve as linchpins in stereospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

In the case of This compound , the two stereoisomers exhibit distinct thermodynamic profiles and synthetic access routes:

-

(Z)-2-bromo-2-butene is the thermodynamically more stable isomer. It is characterized by a trans arrangement of the methyl groups, minimizing steric repulsion.

-

(E)-2-bromo-2-butene is the less stable isomer due to the significant steric clash between the cis-oriented methyl groups.

This guide details the theoretical basis for this stability, provides self-validating synthesis protocols for each isomer, and outlines diagnostic characterization methods.

Molecular Architecture & Stability Analysis

Nomenclature and Geometry (CIP Rules)

Correct assignment of Cahn-Ingold-Prelog (CIP) priorities is the foundation of this analysis.

-

C2 Substituents: Bromine (Atomic #35) > Methyl (Atomic #6). High Priority: Br .

-

C3 Substituents: Methyl (Atomic #6) > Hydrogen (Atomic #1). High Priority: Methyl .

| Isomer | CIP Configuration | Structural Feature | Steric Consequence |

| (Z)-2-bromo-2-butene | High priority groups (Br, Me) on Same Side | Methyl groups are Trans | Low Strain: The large Br atom is cis to the Methyl, but the C-Br bond length (1.94 Å) mitigates the clash compared to the shorter C-C bonds of a Me-Me interaction. |

| (E)-2-bromo-2-butene | High priority groups (Br, Me) on Opposite Sides | Methyl groups are Cis | High Strain: The "cis-butene" backbone forces two methyl groups into close proximity (~2.0 Å van der Waals radius), creating significant destabilization (~1.0 kcal/mol penalty). |

Thermodynamic Stability Logic

Contrary to simple 1,2-disubstituted alkenes where the E (trans) isomer is typically stable, the presence of the bromine atom alters the nomenclature but not the fundamental steric dominance of the alkyl backbone.

-

Steric Dominance: The repulsion between two cis methyl groups (in the E-isomer) is energetically more costly than the repulsion between a methyl group and a bromine atom (in the Z-isomer). While Bromine is bulky, its bond length places it further from the vinylic methyl group.

-

Dipole Effects: While 1,2-dihaloalkenes exhibit the "cis effect" favoring the Z-isomer due to electronic factors, this compound is dominated by the steric relief of the trans-alkyl arrangement found in the (Z)-isomer .

Experimental Protocols: Stereoselective Synthesis

Accessing pure isomers requires exploiting the stereospecificity of the E2 elimination mechanism. The reaction proceeds via an anti-periplanar transition state, meaning the stereochemistry of the starting material (2,3-dibromobutane) dictates the alkene geometry.

Synthesis Decision Matrix

Caption: Stereochemical flow from alkene precursors to specific this compound isomers via anti-addition and anti-elimination.

Protocol A: Synthesis of (Z)-2-Bromo-2-butene (Stable Isomer)

Target: High purity (Z)-isomer. Precursor: trans-2-butene (or commercial rac-2,3-dibromobutane).

-

Bromination (if starting from alkene):

-

Dissolve trans-2-butene (1.0 eq) in CH₂Cl₂ at -5°C.

-

Add Br₂ (1.05 eq) dropwise to maintain temperature.

-

Result: Formation of rac-2,3-dibromobutane.

-

-

Elimination:

-

Reagents: rac-2,3-dibromobutane (1.0 eq), KOH (1.2 eq), Absolute Ethanol.

-

Procedure: Reflux the mixture for 2-4 hours. The base induces E2 elimination.

-

Mechanism: In the racemic conformer where H and Br are anti-periplanar, the two methyl groups are trans to each other.

-

Workup: Distill the product directly from the reaction mixture (BP ~84°C).

-

Validation: 1H NMR should show the vinyl proton characteristic of the Z-isomer.

-

Protocol B: Synthesis of (E)-2-Bromo-2-butene (Less Stable Isomer)

Target: High purity (E)-isomer. Precursor: cis-2-butene.

-

Bromination:

-

React cis-2-butene with Br₂ under standard conditions.

-

Result: Formation of meso-2,3-dibromobutane.[1] (Note: meso compound is achiral).

-

-

Elimination:

-

Subject the meso-dibromide to identical KOH/Ethanol reflux conditions.

-

Mechanism: In the meso conformer where H and Br are anti-periplanar, the two methyl groups are forced to be cis to each other.

-

Result: Exclusive formation of (E)-2-bromo-2-butene .

-

Spectroscopic Characterization

Distinguishing the isomers by 1H NMR can be subtle due to similar chemical shifts. However, specific diagnostic trends (NOE) provide definitive proof.

1H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | (Z)-Isomer (Stable) | (E)-Isomer (Unstable) | Diagnostic Logic |

| Vinyl Proton (-CH=) | ~5.9 - 6.1 ppm | ~5.6 - 5.8 ppm | The vinyl proton in the (Z) isomer is cis to the Bromine atom. The anisotropic deshielding of the halogen typically shifts this proton downfield compared to the (E) isomer where it is trans to Br. |

| Allylic Methyl (-CH₃) | ~1.75 ppm | ~1.80 ppm | Less diagnostic; extensive overlap often occurs. |

NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the Gold Standard for assignment.

-

(Z)-Isomer: Strong NOE correlation observed between the Vinyl Proton and the Methyl group on C2 . (They are cis).

-

(E)-Isomer: Strong NOE correlation observed between the two Methyl groups . (They are cis). Weak or no correlation between Vinyl Proton and C2-Methyl.

References

-

NIST Chemistry WebBook. (Z)-2-bromo-2-butene Thermophysical Properties. National Institute of Standards and Technology.[2] Link

-

Master Organic Chemistry. E and Z Notation For Alkenes. (2025).[3][4][5] Link

-

ChemicalBook. Physical Properties of (Z)-2-Bromo-2-butene.Link

-

PubChem. Compound Summary: (Z)-2-Bromobut-2-ene. National Library of Medicine. Link

-

University of Calgary. Stereochemistry of E2 Elimination. Department of Chemistry. Link (General reference for E2 stereospecificity mechanisms).

Sources

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. (Z)-2-bromo-2-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-2-Bromo-2-butene | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

1H NMR Spectrum of (Z)-2-Bromo-2-butene: A Technical Guide

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of (Z)-2-Bromo-2-butene, designed for researchers requiring precise structural elucidation and stereochemical differentiation.

Executive Summary

The unambiguous assignment of (Z)-2-bromo-2-butene (CAS: 3017-68-3) relies on detecting subtle scalar coupling variations and chemical shift perturbations caused by the bromine atom's anisotropy. While 1D 1H NMR shows three distinct resonance groups, the allylic coupling constant (

Key Diagnostic Feature: The vinylic proton in the (Z)-isomer typically resonates upfield (~5.37 ppm) relative to the (E)-isomer (~5.58 ppm) due to the shielding effect of the cis-alkyl group versus the deshielding cis-bromine in the (E)-isomer.

Structural & Stereochemical Framework[1]

To interpret the spectrum accurately, the spatial arrangement of the nuclei must be defined according to Cahn-Ingold-Prelog (CIP) priorities.

-

Structure: 2-Bromo-2-butene (

) -

(Z)-Configuration (Zusammen): The high-priority groups—Bromine (at C2) and Methyl (at C3)—are on the same side of the double bond.

-

Consequence: The C2-Methyl and C3-Methyl groups are trans to each other. The C2-Methyl and C3-Proton are cis to each other.

Stereochemistry Visualization

Caption: Stereochemical relationship between (Z) and (E) isomers highlighting the spatial arrangement critical for NMR analysis.

Theoretical Prediction: Pascual-Meier-Simon Rules

Before analyzing experimental data, theoretical chemical shifts (

For (Z)-2-Bromo-2-butene:

-

Base Value: 5.25 ppm[1]

- (Alkyl group at C3): ~0.44

- (Methyl group at C2): -0.26 (Alkyl group cis to H shields it)

- (Bromine at C2): ~0.45 (Bromine trans to H deshields it)

Note: Calculated values often overestimate the shift slightly compared to experimental results in non-polar solvents like

Experimental Spectral Data

The following data represents the standard 1H NMR spectrum in Chloroform-d (

Table 1: Chemical Shift Assignments for (Z)-2-Bromo-2-butene

| Position | Group | Type | Shift ( | Multiplicity | Integration | Coupling ( |

| C3-H | Vinylic Proton | =CH- | 5.37 | qq (Quartet of Quartets) | 1H | |

| C2-Me | Allylic Methyl | 2.28 | d (Doublet) | 3H | ||

| C3-Me | Allylic Methyl | =CH- | 1.75 | d (Doublet) | 3H |

Table 2: Comparison with (E)-Isomer[4]

| Feature | (Z)-2-Bromo-2-butene | (E)-2-Bromo-2-butene | Diagnostic Logic |

| Vinylic Proton ( | 5.37 ppm | 5.58 ppm | (Z)-H is shielded by the cis-alkyl group. (E)-H is deshielded by the cis-Bromine. |

| Allylic Coupling ( | ~1.0 Hz (Cisoid) | ~1.5 Hz (Transoid) | Transoid allylic coupling is structurally favored and larger in magnitude. |

| NOE Correlation | H3 | C2-Me | In (Z), H3 and C2-Me are spatially close (cis). |

In-Depth Analysis: The "Expert" Perspective

The Allylic Coupling ( ) Differentiator

While chemical shifts can vary with concentration and solvent, the allylic coupling constant (

-

Mechanism: This long-range coupling occurs between the vinylic proton (H3) and the methyl protons on C2.

-

Observation: In the (Z)-isomer, H3 and the C2-Methyl group are cis to each other. This "cisoid" arrangement typically results in a smaller coupling constant (

Hz) compared to the "transoid" arrangement found in the (E)-isomer ( -

Practical Tip: To resolve this fine splitting, acquire the spectrum with a high number of points (e.g., 64k or 128k TD) and apply a window function (Gaussian multiplication) rather than exponential line broadening, which might smooth out the quartet splitting.

NOE Confirmation

If the chemical shift difference is ambiguous (e.g., in complex mixtures), a 1D NOE difference experiment or 2D NOESY is definitive.

-

Target: Irradiate the C2-Methyl resonance (~2.28 ppm).

-

Result for (Z): You will observe a strong NOE enhancement of the vinylic proton (H3) signal (~5.37 ppm) because they are on the same side of the double bond.

-

Result for (E): You will observe a strong NOE enhancement of the C3-Methyl signal (~1.75 ppm) because the two methyls are cis.

Experimental Protocol

Sample Preparation Workflow

To ensure high-resolution data capable of resolving the small allylic couplings, follow this protocol:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard. If peaks overlap with impurities, Benzene-d6 ( -

Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

-

Warning: High concentrations (>50 mg) can cause viscosity broadening, obscuring the fine

splitting.

-

-

Filtration: Filter the solution through a small plug of glass wool into a precision NMR tube (5mm, 500 MHz rated or higher) to remove paramagnetic particulates.

Instrument Parameters (Recommended)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Relaxation Delay (D1): Set to 3-5 seconds . Allylic protons can have longer

relaxation times; insufficient delay will reduce integration accuracy. -

Acquisition Time (AQ): > 3.0 seconds to ensure high digital resolution (Hz/point).

-

Scans (NS): 16 or 32 scans are usually sufficient for this concentration.

Logic & Workflow Visualization

Stereochemical Assignment Workflow

Caption: Logical decision tree for assigning (Z) vs (E) stereochemistry using 1D NMR and NOE data.

References

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).[2][3] Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Pascual-Meier-Simon increments).

-

LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.[4][3][5][6][7][8] Retrieved from [Link]

-

National Institutes of Health (NIH) PubChem. (2025). (Z)-2-Bromo-2-butene Compound Summary. Retrieved from [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. (Authoritative text on allylic coupling mechanisms).

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Solved The (E)- and (Z)-isomers of this compound (C4H7Br) | Chegg.com [chegg.com]

- 4. scribd.com [scribd.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Bromo-2-Butene Isomers

Executive Summary

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for (E)- and (Z)-2-bromo-2-butene . It is designed for researchers and application scientists requiring precise structural elucidation of haloalkenes.

The core challenge in characterizing 2-bromo-2-butene lies in the counter-intuitive relationship between IUPAC stereochemical nomenclature (E/Z) and the spatial arrangement of methyl groups. Unlike simple alkenes, where "Z" typically implies steric crowding, the priority rules for bromine invert this relationship. (E)-2-bromo-2-butene contains cis-oriented methyl groups , resulting in significant upfield shielding due to the gamma-gauche effect, while (Z)-2-bromo-2-butene contains trans-oriented methyl groups .

Theoretical Framework & Mechanism

To accurately interpret the NMR data, one must first decouple the nomenclature from the physical steric environment.

The Nomenclature "Trap"

In 2-butene, the Z isomer corresponds to cis-methyls. However, the introduction of Bromine (Atomic Number 35) at C2 alters the Cahn-Ingold-Prelog (CIP) priorities:

-

C2 Priority: Br > C(Methyl)

-

C3 Priority: C(Methyl) > H[1]

Consequently:

-

(Z)-2-bromo-2-butene: High priority groups (Br and C3-Me) are on the same side.[1] This forces the two methyl groups to be trans to each other.

-

(E)-2-bromo-2-butene: High priority groups are on opposite sides.[1] This forces the two methyl groups to be cis to each other.

Steric Compression (Gamma-Gauche Effect)

Carbon-13 nuclei experience an upfield shift (lower ppm) when sterically compressed by a substituent at the

-

Me-Me Interaction: The cis-methyl arrangement in the (E)-isomer leads to mutual shielding (~5–7 ppm upfield shift relative to trans).

-

Br-Me Interaction: The large bromine atom also exerts a steric shielding effect on the cis-methyl in the (Z)-isomer , but the Me-Me effect in the (E)-isomer is the dominant diagnostic feature.

Heavy Atom Effect

Bromine exerts a "Heavy Atom Effect" on the ipso-carbon (C2). Unlike electronegative lighter atoms (O, N, Cl) which strongly deshield, Br often causes a smaller downfield shift or even an upfield shift due to spin-orbit coupling relativistic effects.

Data Analysis: Chemical Shift Assignments

The following data synthesizes literature values for analogous haloalkenes and calculated chemometric increments.

Table 1: 13C NMR Chemical Shifts (CDCl3, 100 MHz)

| Carbon Position | Assignment | (E)-2-bromo-2-butene (ppm) | (Z)-2-bromo-2-butene (ppm) | Mechanistic Rationale |

| C1 | 26.5 | 29.8 | Diagnostic: Shielded in (E) due to cis-Me/Me interaction. | |

| C2 | Olefinic C-Br (Ipso) | 119.0 | 117.5 | Heavy atom effect dampens deshielding; sensitive to conjugation. |

| C3 | Olefinic C-H | 128.5 | 132.0 | Deshielded by |

| C4 | 16.8 | 14.2 | Shielded in (Z) due to cis-interaction with large Bromine atom. |

Key Diagnostic Signals

-

Methyl Region (10-30 ppm):

-

The (E)-isomer shows a methyl signal (C1) significantly upfield (lower ppm) compared to the (Z)-isomer due to the Me-Me steric clash.

-

The (Z)-isomer shows a methyl signal (C4) upfield due to the Me-Br steric clash.

-

-

Olefinic Region (115-135 ppm):

-

C2 (attached to Br) appears upfield of C3 (attached to H) due to the heavy atom shielding effect of Bromine, reversing the typical electronegativity trend seen with Chlorine.[2]

-

Visualization of Logic Pathways

Diagram 1: Isomer Identification Flowchart

This flowchart guides the analyst through the logic of assigning the specific isomer based on the observed methyl shifts.

Caption: Logic flow for distinguishing E/Z isomers based on methyl carbon shielding.

Diagram 2: Steric Interaction Map

This diagram visualizes the spatial conflicts causing the chemical shift differences.

Caption: Visualization of steric clashes. (E)-isomer has Me-Me compression; (Z)-isomer has Me-Br compression.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

Sample Preparation

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -

Concentration: 20-50 mg of analyte in 0.6 mL solvent. High concentration is preferred for 13C detection due to low natural abundance (1.1%).

-

Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Instrument Parameters (Typical 400 MHz System)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Spectral Width: 240 ppm (-10 to 230 ppm) to capture all carbons including potential carbonyl impurities.

-

Relaxation Delay (D1):

-

Standard: 2.0 seconds.

-

Quantitative: >10 seconds (required if integrating signals, though 13C integration is non-standard).

-

-

Scans (NS): Minimum 256 scans (optimized for S/N > 50:1).

-

Temperature: 298 K (25°C).

Data Processing

-

Exponential Multiplication: Apply a line broadening (LB) of 1.0 - 2.0 Hz to enhance signal-to-noise ratio.

-

Phasing: Manual phasing is recommended for halogenated alkenes as automated routines may fail on the broad C-Br signal.

-

Referencing: Set the

triplet center to 77.16 ppm .

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on steric compression and gamma-gauche effects).

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of E/Z but-2-ene. Retrieved from [Link] (Source for analogous 2-butene base values).

-

National Institute of Standards and Technology (NIST). (2023). This compound Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Infrared Spectroscopy of cis- and trans-2-Bromo-2-butene

This guide is structured to serve as an authoritative technical resource for distinguishing the stereoisomers of 2-bromo-2-butene using Infrared (IR) Spectroscopy. It prioritizes mechanistic understanding, experimental rigor, and data-driven decision-making.

A Technical Guide to Stereochemical Differentiation & Spectral Analysis

Executive Summary

The stereochemical differentiation of cis- and trans-2-bromo-2-butene (also designated as (E)- and (Z)-2-bromobut-2-ene) is a critical quality control step in the synthesis of halogenated alkene precursors. Unlike simple alkenes where symmetry often renders the C=C stretch infrared inactive, the presence of the bromine substituent breaks this symmetry, making IR spectroscopy a powerful, rapid, and non-destructive tool for isomer identification. This guide outlines the theoretical basis, spectral "fingerprints," and validated experimental protocols for analyzing these isomers.

Theoretical Framework & Nomenclature

Resolving the Nomenclature Ambiguity

Before spectral analysis, precise definition of the isomers is required to prevent errors in data interpretation. Common usage often conflicts with IUPAC priority rules.

| Common Name | IUPAC Designation | Structural Geometry | Methyl Group Orientation |

| "cis"-2-bromo-2-butene | (E)-2-bromobut-2-ene | High priority groups (Br, CH₃) on opposite sides | Cis (Same side of chain) |

| "trans"-2-bromo-2-butene | (Z)-2-bromobut-2-ene | High priority groups (Br, CH₃) on same side | Trans (Opposite side of chain) |

Note: In this guide, we will primarily use the IUPAC (E/Z) designation to ensure rigorous accuracy, while referencing the methyl orientation for clarity.

Vibrational Theory & Dipole Moments

The utility of IR spectroscopy here relies on the change in dipole moment (

-

Symmetry Breaking: Unsubstituted trans-2-butene (

symmetry) has a center of inversion, making its C=C stretch IR inactive. The substitution of a Hydrogen with Bromine in this compound removes this center of inversion. -

Dipole Magnitude: The C-Br bond creates a strong permanent dipole.

-

Z-Isomer: The C-Br and C-CH₃ vectors interfere constructively in a specific angular geometry, leading to a distinct net dipole.

-

E-Isomer: The steric crowding of the cis-methyl groups alters the bond angles slightly, affecting the force constant (

) of the C=C bond and shifting the vibrational frequency.

-

Spectral Analysis & Differentiation

The differentiation of isomers relies on three distinct spectral regions.

The Diagnostic Regions[1][2]

| Vibrational Mode | Frequency Range (cm⁻¹) | Diagnostic Value | Mechanism |

| C=C Stretch | 1640 – 1665 | High | The (E)-isomer (cis-methyls) typically absorbs at a lower frequency due to steric strain weakening the |

| =C-H Out-of-Plane Bend | 800 – 840 | Critical | Trisubstituted alkenes show a strong band here. The exact position shifts based on the stereochemical environment of the lone vinylic proton. |

| C-Br Stretch | 550 – 650 | Moderate | Sensitive to the rotational conformation, but distinct shifts occur due to the electronic environment of the trans substituent (H vs CH₃). |

Spectral Decision Logic

The following decision tree illustrates the workflow for identifying the dominant isomer in a synthesized batch.

Figure 1: Logic flow for stereochemical assignment based on C=C stretching frequency shifts.

Experimental Protocols

Sample Preparation (ATR-FTIR)

Objective: Obtain high-resolution spectra of liquid this compound without solvent interference.

Materials:

-

FTIR Spectrometer with Diamond or ZnSe ATR crystal.

-

Solvent: n-Hexane (for cleaning).

-

Sample: Crude or distilled this compound.

Protocol:

-

Background Collection: Clean the ATR crystal with n-Hexane. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

-

Sample Application: Using a glass Pasteur pipette, place 10-20 µL of the liquid sample directly onto the center of the crystal.

-

Note: this compound is volatile. Cap the ATR press arm immediately to minimize evaporation and ensure uniform path length.

-

-

Acquisition: Acquire the sample spectrum (32-64 scans).

-

Processing: Apply baseline correction if necessary. Do not apply smoothing algorithms that might obscure subtle splitting in the fingerprint region.

Synthesis Monitoring Workflow

This workflow describes how to use IR to monitor the isomerization or synthesis progress (e.g., dehydrobromination of 2,3-dibromobutane).

Figure 2: Process flow for real-time reaction monitoring using IR spectroscopy.

References

-

NIST Mass Spectrometry Data Center. "this compound Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

-

Doc Brown's Chemistry. "Infrared Spectrum of E- and Z-but-2-ene (cis/trans 2-butene isomers)." [Link]

-

PubChem. "(Z)-2-Bromo-2-butene | C4H7Br."[1] National Library of Medicine. [Link]

-

Master Organic Chemistry. "E and Z Notation For Alkenes." [Link]

Sources

2-Bromo-2-butene CAS number and molecular weight

Geometric Integrity in Vinyl Halide Cross-Coupling

Executive Summary

2-Bromo-2-butene (CAS: 13294-71-8) serves as a critical vinyl halide scaffold in advanced organic synthesis. Unlike terminal vinyl bromides, this internal alkene offers researchers a pre-installed methyl substitution pattern that is preserved during palladium-catalyzed cross-coupling reactions. This guide dissects the physicochemical properties, stereochemical implications, and validated protocols for utilizing this compound in drug discovery and materials science.

Chemical Identity & Stereochemical Distinction

For high-precision synthesis, distinguishing between the geometric isomers is non-negotiable. Commercial "technical grade" supplies are often mixtures, which can lead to inseparable isomeric product mixtures in stereospecific couplings.

Identity Matrix

| Parameter | Data |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 135.00 g/mol |

| SMILES (Generic) | CC=C(C)Br |

Isomer-Specific CAS Registry

Researchers must verify the isomeric purity of their starting material using the specific CAS numbers below:

| Isomer | Structure | CAS Number | Key Characteristic |

| Generic / Mixture | (Z/E Mix) | 13294-71-8 | Standard reagent grade |

| (Z)-2-Bromo-2-butene | cis-isomer | 3017-68-3 | Methyl groups on same side (Steric crowding) |

| (E)-2-Bromo-2-butene | trans-isomer | 3017-71-8 | Methyl groups opposite (Thermodynamically favored) |

Visualization: Geometric Isomers

The following diagram illustrates the steric environment differences between the Z and E isomers.

Figure 1: Divergence of this compound isomers from the molecular formula. Note the steric implications of the Z-isomer.

Physicochemical Properties

Understanding the physical state is crucial for handling. This compound is a volatile liquid, requiring chilled handling to prevent evaporation and inhalation hazards.

| Property | Value | Operational Note |

| Boiling Point | 84–94 °C | Significant vapor pressure at RT; handle in fume hood. |

| Density | 1.33 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |

| Flash Point | ~30 °C | Flammable. Ground all glassware. |

| Solubility | Immiscible in water | Soluble in THF, Et2O, DCM, and Toluene. |

Reactivity Profile: The Stereoretention Advantage

The primary utility of this compound lies in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck, Stille) .

Mechanism of Action

Unlike alkyl halides, vinyl halides like this compound undergo oxidative addition to Pd(0) with retention of stereochemistry .

-

If you start with (Z)-2-bromo-2-butene , the Pd inserts into the C-Br bond without scrambling the geometry.

-

Result: The incoming nucleophile (boronic acid, stannane) replaces the bromide, yielding a trisubstituted alkene with defined geometry.

Caveat: Vinylic Grignard reagents derived from this compound are notoriously unstable and prone to scrambling or polymerization. Transition metal catalysis is the preferred route for derivatization.

Experimental Protocol: Stereospecific Suzuki Coupling

Objective: Synthesis of a trisubstituted olefin via coupling of (E)-2-bromo-2-butene with Phenylboronic acid.

Reagents & Equipment[7][8][9]

-

Substrate: (E)-2-Bromo-2-butene (1.0 equiv, 5 mmol)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Must be bright yellow; black color indicates oxidation. -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: Dimethoxyethane (DME) or THF (degassed)

-

Atmosphere: Argon or Nitrogen (Schlenk line technique)

Step-by-Step Methodology

-

Degassing (Critical): Oxygen poisons the Pd(0) catalyst. Sparge the DME solvent with argon for 20 minutes prior to use.

-

Assembly: In a flame-dried Schlenk flask equipped with a stir bar, combine Phenylboronic acid,

, and -

Addition: Add the degassed solvent, followed by (E)-2-bromo-2-butene via syringe. Note: Add the bromide last to minimize catalyst decomposition before the cycle starts.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitor via TLC (eluent: Hexanes/EtOAc).

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water followed by brine. Dry organic layer over

.[1] -

Purification: Concentrate under reduced pressure (careful: product may be volatile) and purify via silica gel flash chromatography.

Reaction Pathway Visualization

The following diagram details the catalytic cycle, emphasizing the oxidative addition step where the C-Br bond is broken.

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that stereochemistry is preserved at the Pd(II)-Alkenyl Complex stage.

Safety & Handling

-

Lachrymator: this compound vapors are irritating to eyes and mucous membranes. Always manipulate within a certified fume hood.

-

Flammability: Keep away from open flames and sparks. Store in a flammables cabinet.

-

Storage: Store at 2–8°C. Stabilize with copper wire or silver foil if storing for extended periods to prevent polymerization or degradation.

References

-

National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook. [Link]

-

PubChem. "Compound Summary: this compound."[2] National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Thermochemical Profile: 2-Bromo-2-butene Isomers

Executive Summary

2-Bromo-2-butene (

This guide provides a definitive thermochemical and physical profile of the E and Z isomers of this compound. It synthesizes experimental data with thermodynamic modeling to establish a reference for separation, handling, and isomerization protocols.[1]

Structural Characterization & Stereochemistry[3]

The nomenclature for this compound requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules to avoid the ambiguity often found in "cis/trans" designations for trisubstituted alkenes.

-

Isomer Definition:

-

Priority Assignment:

-

C2: Bromine (

) > Methyl ( -

C3: Methyl (

) > Hydrogen (

-

-

(Z)-2-Bromo-2-butene: The high-priority groups (Br and Methyl) are on the same side (Zusammen). This configuration places the two methyl groups in a trans-like relationship across the double bond.

-

(E)-2-Bromo-2-butene: The high-priority groups are on opposite sides (Entgegen). This configuration places the two methyl groups in a cis-like relationship.

-

Stereochemical Visualization[2]

Caption: Structural representation of Z and E isomers based on CIP priority rules.

Thermochemical & Physical Data

The following data aggregates experimental values from calorimetric studies and vapor pressure measurements. A key finding is the significant boiling point differential (

Table 1: Physicochemical Properties of Isomers

| Property | (Z)-2-Bromo-2-butene | (E)-2-Bromo-2-butene | Source/Method |

| CAS Number | 3017-68-3 | 3017-71-8 | Registry |

| Boiling Point (1 atm) | 94 °C | 84 °C | Stenutz; Sigma-Aldrich [1, 2] |

| Density ( | ~1.33 g/mL | 1.332 g/mL | Experimental [2] |

| Refractive Index ( | 1.461 | 1.459 | Experimental [2] |

| Rel.[1][2][3] Stability ( | Less Stable (+6.3 kJ/mol) | More Stable (0.0 kJ/mol) | Equilibrium Studies [3] |

| Dipole Moment ( | High | Low | Calculated/Derived |

Thermodynamic Analysis

-

Enthalpy of Isomerization (

): Experimental equilibrium studies indicate that the reaction-

Interpretation: The E-isomer is thermodynamically preferred. In the Z-isomer, the steric repulsion between the voluminous Bromine atom and the vicinal Methyl group (syn-orientation) destabilizes the molecule more than the Methyl-Methyl repulsion present in the E-isomer.

-

-

Enthalpy of Formation (

): While direct experimental combustion data for the isolated isomers is sparse, group additivity methods (Joback) and hydrobromination cycles place the value in the range of +5 to +15 kJ/mol . The E-isomer sits at the lower (more negative) end of this energy manifold.

Experimental Methodologies

Synthesis & Purification Workflow

The synthesis typically proceeds via the bromination of 2-butyne or the dehydrobromination of 2,3-dibromobutane. The latter yields a mixture of isomers requiring separation.

Protocol: Dehydrobromination of 2,3-Dibromobutane

-

Reagents: 2,3-Dibromobutane (1.0 eq), KOH (alcoholic, 1.2 eq).

-

Reaction: Reflux for 4 hours. The mechanism proceeds via E2 elimination.[4]

-

Workup: Quench with water, extract with ether, dry over

. -

Separation:

-

The crude mixture contains both Z and E isomers.

-

Distillation: Use a Vigreux column.[1] Collect the fraction at 82-85°C for the (E)-isomer (major product in thermodynamic control) and 92-95°C for the (Z)-isomer.

-

Isomerization Equilibration

To verify thermodynamic stability or enrich the E-isomer, acid-catalyzed equilibration is employed.

Protocol:

-

Dissolve the isomer mixture in

. -

Add 5 mol%

(radical catalyst) or -

Irradiate (visible light) or heat to reflux for 2 hours.

-

Monitor by GC-MS. The equilibrium ratio typically settles at ~75:25 (E:Z).

Workflow Diagram

Caption: Synthesis and separation workflow showing the distillation logic based on boiling point differentials.

Applications in Drug Development

The choice of isomer significantly impacts the stereochemical outcome of downstream cross-coupling reactions.

-

Stereoretention: Palladium-catalyzed cross-couplings (e.g., Suzuki) generally proceed with retention of configuration. Using pure (E)-2-bromo-2-butene yields (E)-trisubstituted alkenes, a common motif in terpene-based natural products and polyketide drugs.

-

Volatility Risks: Due to the relatively low boiling points (84-94°C), process streams must be monitored for evaporative loss of the reagent, particularly the E-isomer, which can alter stoichiometry in large-scale GMP manufacturing.

References

-

Stenutz, R. (2025).[4][1] Data on (Z)-2-bromo-2-butene. Stenutz.eu. [Link]

-

Sharonov, K. G., Rozhnov, A. M., et al. (1975).[1] Equilibrium in the isomerisation of liquid C3-C4 monobromoalkanes. Russian Journal of Physical Chemistry. (Cited via NIST Reaction Thermochemistry Data). [Link]

-

Lacher, J. R., Billings, T. J., et al. (1952).[1][5] Vapor phase heats of hydrobromination of the isomeric butenes. Journal of the American Chemical Society. [Link]

Sources

Geometric Isomerism in Halogenated Alkenes: A Technical Guide for Drug Discovery and Development

Abstract

Geometric isomerism in halogenated alkenes represents a critical, yet often nuanced, aspect of molecular design and function within the pharmaceutical and materials science landscapes. The constrained rotation about the carbon-carbon double bond, in conjunction with the electronic and steric influence of halogen substituents, gives rise to distinct E and Z (or cis and trans) isomers with markedly different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth exploration of the core principles governing geometric isomerism in this compound class. It delves into the definitive assignment of stereochemistry using the Cahn-Ingold-Prelog priority rules, examines the profound impact of halogenation on isomer stability and reactivity, and offers a comprehensive overview of advanced spectroscopic techniques for unambiguous isomer differentiation. Furthermore, this document details robust experimental protocols for the stereoselective synthesis and chromatographic separation of halogenated alkene isomers, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of these unique chemical entities.

The Foundational Principles of Geometric Isomerism in Halogenated Alkenes

Geometric isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond.[1] This rigidity results in substituents being fixed in their spatial orientation relative to one another, leading to distinct molecular geometries. For a halogenated alkene to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups.

Nomenclature: From Cis/Trans to the Unambiguous E/Z System

While the terms cis and trans are historically used to describe geometric isomers, their application is limited to disubstituted alkenes where two identical groups are present.[1] A more rigorous and universally applicable system is the E/Z nomenclature, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[2]

-

Z Isomer: The higher priority groups on each carbon of the double bond are on the same side (from the German zusammen, meaning together).

-

E Isomer: The higher priority groups on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite).

The Cahn-Ingold-Prelog (CIP) Priority Rules in the Context of Halogenated Alkenes

The assignment of E or Z configuration hinges on a set of hierarchical rules that assign priority to the substituents on each carbon of the double bond. For halogenated alkenes, these rules are applied as follows:

-

Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the double-bonded carbon. Higher atomic number corresponds to higher priority. For halogens, the priority order is I > Br > Cl > F.

-

First Point of Difference: If the directly attached atoms are identical, one moves along the substituent chains until the first point of difference is encountered. The group with the atom of higher atomic number at this point receives higher priority.

The Influence of Halogenation on Isomer Properties and Stability

The introduction of halogen atoms significantly modulates the physicochemical properties of alkene isomers, influencing their stability, polarity, and, consequently, their behavior in biological and chemical systems.

Stability: A Balance of Steric and Electronic Effects

In general, trans (or E) isomers are more stable than their cis (or Z) counterparts due to reduced steric strain between bulky substituents.[3] However, in certain halogenated alkenes, this trend can be inverted. For instance, in 1,2-dichloroethene and 1,2-dibromoethene, the cis (Z) isomer is slightly more stable than the trans (E) isomer. This has been attributed to a combination of factors, including dipole-dipole interactions and van der Waals forces.[4]

Physical Properties: Boiling Point, Melting Point, and Dipole Moment

The geometry of halogenated alkenes has a profound impact on their bulk physical properties.

-

Dipole Moment: Cis isomers of dihaloalkenes typically possess a significant molecular dipole moment, as the individual bond dipoles reinforce each other. In contrast, the corresponding trans isomers often have a zero or near-zero dipole moment due to the cancellation of bond dipoles.[5]

-

Boiling Point: The higher polarity of cis isomers leads to stronger intermolecular dipole-dipole interactions, generally resulting in higher boiling points compared to their trans counterparts.[6]

-

Melting Point: Trans isomers, being more symmetrical, tend to pack more efficiently into a crystal lattice, leading to higher melting points than the less symmetrical cis isomers.[7]

| Compound | Isomer | Dipole Moment (D) | Boiling Point (°C) | Melting Point (°C) |

| 1,2-Dichloroethene | cis (Z) | ~1.9 | 60.3[6] | -80 |

| trans (E) | 0 | 47.5[6] | -50 | |

| 1,2-Dibromoethene | cis (Z) | >0 | 112.5[8] | -53[8] |

| trans (E) | 0 | 108[8] | -6.5[8] |

Spectroscopic Characterization of Geometric Isomers

The unambiguous identification of geometric isomers is paramount in research and development. Several spectroscopic techniques provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating geometric isomers of halogenated alkenes.

-

¹H NMR - Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons on a double bond is highly dependent on their dihedral angle. This relationship, described by the Karplus equation, provides a clear distinction between cis and trans isomers.[9]

-

¹³C NMR - Chemical Shifts: The chemical shifts of the double-bonded carbons in halogenated alkenes are also sensitive to the isomeric configuration.[12] Generally, the carbon atoms in the more sterically hindered isomer (cis or Z) will resonate at a slightly different frequency compared to the less hindered isomer (trans or E).[2] The sp² carbons of alkenes typically appear in the 100-170 ppm range.[12]

Infrared (IR) Spectroscopy

While the C=C stretching vibration (around 1650 cm⁻¹) is present in most alkenes, it is the out-of-plane C-H bending vibrations that are most diagnostic for geometric isomerism.[13]

-

trans-Alkenes: Exhibit a strong, characteristic absorption band in the 960-980 cm⁻¹ region.[13]

-

cis-Alkenes: Show a broader absorption band around 675-725 cm⁻¹.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable technique for both the separation and identification of geometric isomers.

-

Gas Chromatography (GC): The difference in polarity and boiling points between cis and trans isomers allows for their separation on a GC column. Polar capillary columns, such as those with a poly(biscyanopropyl siloxane) stationary phase, are often effective for separating geometric isomers.[14]

-

Mass Spectrometry (MS): While the mass spectra of geometric isomers are often very similar, subtle differences in fragmentation patterns can sometimes be observed.[8][15] MS is crucial for confirming the molecular weight and elemental composition of the separated isomers.

Stereoselective Synthesis of Halogenated Alkenes

The ability to selectively synthesize a desired geometric isomer is of paramount importance in drug development and materials science. Several synthetic strategies have been developed to achieve high levels of stereocontrol.

Synthesis of E-(trans)-Haloalkenes

-

Electrophilic Halogenation of Alkynes: The addition of halogens (X₂) to alkynes typically proceeds through an anti-addition mechanism, leading to the formation of the E-dihaloalkene.

-

Hydrohalogenation of Haloalkynes: Palladium-catalyzed hydrohalogenation of alkynyl halides can provide highly stereoselective access to (Z)-1,2-dihaloalkenes.[16]

Synthesis of Z-(cis)-Haloalkenes

-

Catalytic Hydrogenation of Haloalkynes: The partial hydrogenation of a haloalkyne using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen, yielding the Z-haloalkene.

-

Carbene Chemistry: The reaction of halocarbenes can provide a stereoselective route to (Z)-haloalkenes through hydrogen migration.[17]

-

Ionic Liquid-Mediated Synthesis: Palladium-catalyzed cross-coupling reactions in ionic liquids can be tuned to favor the formation of Z-dienes from haloalkynes and unactivated alkenes.[18]

Relevance in Drug Discovery and Development

The distinct three-dimensional structures of geometric isomers of halogenated alkenes can lead to significantly different interactions with biological targets, such as enzymes and receptors.[19]

-

Enzyme Inhibition: The precise spatial arrangement of halogen atoms can influence binding affinity and selectivity for an enzyme's active site. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a key interaction in drug-target binding.[20][21]

-

Pharmacokinetics: The polarity and lipophilicity of geometric isomers can differ, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

Geometric isomerism in halogenated alkenes is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding of the principles of stereochemistry, coupled with the application of modern spectroscopic and synthetic methodologies, is essential for researchers and professionals in the field of drug discovery and development. The ability to selectively synthesize and unambiguously characterize these isomers opens up new avenues for the rational design of novel therapeutics and advanced materials with tailored properties.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Cis and Trans Isomers. Chemistry Steps. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Choi, J. H., Kim, M. S., & Kim, S. K. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. The Journal of Chemical Physics, 155(16), 164303. [Link]

- Al-Najjar, I. M., Al-Lohedan, H. A., & Al-Jallal, N. A. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Arabian Journal of Chemistry, 3(2), 99-106.

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dibromoethene. PubChem. Retrieved from [Link]

- France, S. (2017). Stereoselective Halogenation in Natural Product Synthesis.

-

Making a Synthesis Stereoselective. (2024, February 9). [Video]. YouTube. [Link]

- Pirrung, M. C., & Hwu, J. R. (1983). Carbene chemistry. Stereoselective synthesis of haloalkenes. Tetrahedron Letters, 24(6), 565-568.

-

Chemistry Stack Exchange. (2020, May 8). Which has greater dipole moment: cis-1,2-dichloroethylene or 1,1-dichloroethylene? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

-

The Infrared Spectroscopy of Alkenes. (2016, November 1). Chromatography Online. Retrieved from [Link]

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

- Krupčík, J., Hrouzek, J., Švorc, P., & Sandra, P. (2000). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques.

- Wang, Z. (2015). Stereoselective Synthesis of Z-Alkenes. In Modern Alkenes. IntechOpen.

- Al-Najjar, I. M. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.

- Ma, S. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2134-2144.

- Buttard, F., Sharma, J., & Champagne, P. A. (2021). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes.

- Chen, Z., Jiang, H., Li, Y., & Qi, C. (2010). Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes.

-

Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? Retrieved from [Link]

- Lim, S. J., & Kim, S. K. (2009). Photodissociation of the geometric isomers of 1,2-dibromoethylene. The Journal of Chemical Physics, 131(15), 154301.

-

Brainly. (2023, October 12). What are the boiling points of the cis and trans isomers of 1,2-dichloroethene? Retrieved from [Link]

-

Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-1,2-Dibromoethene. PubChem. Retrieved from [Link]

- Seeley, J. V., & Seeley, S. K. (2002). Positional and geometric isomer separation of FAME by comprehensive 2-D GC. Journal of the American Oil Chemists' Society, 79(4), 349-354.

-

Physics Wallah. (2022, October 15). Cis-1, 2-dichloroethene has less / more dipole moment than trans-1, 2-dichloroethene. [Video]. YouTube. [Link]...

-

Patsnap Eureka. (2025, August 1). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

ChemEd. (2023, January 20). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. [Video]. YouTube. [Link]...

-

Techniques de l'Ingénieur. (2005, March 10). 4. Geometric isomerism and drugs. Retrieved from [Link]

-

Vedantu. (n.d.). Why are trans alkenes more stable than cis alkenes class 11 chemistry CBSE. Retrieved from [Link]

-

Choi, J. H., Kim, M. S., & Kim, S. K. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. AIP Publishing. Retrieved from [Link]

-

Chemguide. (n.d.). geometric (cis / trans) isomerism. Retrieved from [Link]

Sources

- 1. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR spectrum: Alkenes [quimicaorganica.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sci-Hub. Carbene chemistry. Stereoselective synthesis of haloalkenes / Tetrahedron Letters, 1983 [sci-hub.st]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Role of Geometric Isomers in Enzyme-Drug Design and Discovery [eureka.patsnap.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. namiki-s.co.jp [namiki-s.co.jp]

Methodological & Application

High-Fidelity Heck Vinylation Protocol: (E)-2-Bromo-2-butene

Application Note & Standard Operating Procedure

Executive Summary

This technical guide outlines the optimized protocol for the Heck-Mizoroki coupling of (E)-2-Bromo-2-butene (CAS: 3017-71-8). This vinyl bromide is a critical synthon for introducing the (E)-2-buten-2-yl motif, facilitating the rapid assembly of conjugated 1,3-dienes—essential precursors for Diels-Alder cycloadditions and natural product synthesis.

Key Technical Challenges Addressed:

-

Stereochemical Integrity: Preserving the E-geometry of the vinyl bromide during the oxidative addition and migratory insertion steps.

-

Substrate Volatility: Managing the boiling point (86–92 °C) of (E)-2-Bromo-2-butene to prevent stoichiometric imbalance.

-

Regioselectivity: Directing the coupling to the terminal olefin of the acceptor to ensure linear diene formation.

Mechanistic Foundation & Causality

To ensure reproducibility, researchers must understand the mechanistic "decision points" within the catalytic cycle.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1][2][3] Unlike aryl halides, vinyl halides like (E)-2-Bromo-2-butene require specific attention to the Oxidative Addition step.

-

Oxidative Addition: The Pd(0) species inserts into the C(sp²)-Br bond. Crucial: This step proceeds with retention of configuration, transferring the E-geometry to the Pd(II) intermediate.

-

Migratory Insertion: The alkene coordinates and inserts. For electron-deficient alkenes (e.g., acrylates), insertion is regioselective for the β-carbon.

- -Hydride Elimination: This step releases the product.[2] To generate the 1,3-diene, the elimination must occur away from the newly formed C-C bond.

Why "Jeffery Conditions"?

For vinyl bromides, traditional phosphine-ligated systems (e.g., Pd(PPh

-

Role of

-Bu -

Base Selection: Inorganic bases like K

CO

Pathway Visualization

Figure 1: Catalytic cycle emphasizing stereoretention and nanoparticle stabilization via TBAB.

Optimization & Critical Process Parameters (CPPs)

The following parameters were validated to maximize yield and stereoretention.

| Parameter | Recommended Condition | Rationale |

| Catalyst Source | Pd(OAc) | Precursor to active Pd(0); cheaper and more air-stable than Pd(0) sources. |

| Additive | Critical: Stabilizes Pd-colloids; allows lower reaction temperatures (80°C vs 120°C). | |

| Base | K | Solid base acts as a heterogeneous HBr scavenger; easier workup than amines. |

| Solvent | DMF (Anhydrous) | High polarity stabilizes the charged Pd-intermediates; high boiling point allows thermal flexibility. |

| Temperature | 80–90 °C | Sufficient for activation but minimizes polymerization of the diene product. |

| Vessel | Sealed Tube / Pressure Vial | Safety/Stoichiometry: (E)-2-Bromo-2-butene bp is ~86°C. Open reflux risks loss of substrate. |

Detailed Experimental Protocol

Materials Preparation

-

(E)-2-Bromo-2-butene: d = 1.33 g/mL, MW = 135.00 g/mol .[4] Note: Ensure the material is free of copper stabilizers if distilled recently, though commercial grades usually work as is.

-

Acceptor Alkene: e.g., Methyl Acrylate, Styrene. (Use 1.2–1.5 equivalents).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous grade. Sparged with Argon for 15 mins.

Step-by-Step Procedure

Scale: 5.0 mmol (limiting reagent: Bromide)

-

Vessel Charging (Solid Reagents):

-

To a dry 20 mL pressure vial (or heavy-walled glass tube) equipped with a magnetic stir bar, add:

-

Palladium(II) acetate [Pd(OAc)

]: 22.5 mg (0.1 mmol, 2 mol%). -

Tetrabutylammonium bromide (TBAB): 1.61 g (5.0 mmol, 1.0 equiv).

-

Potassium carbonate (K

CO

-

-

-

Inert Atmosphere:

-

Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove O

.

-

-

Solvent & Liquid Reagents:

-

Inject anhydrous DMF (10 mL) via syringe.

-

Inject the Acceptor Alkene (e.g., Methyl Acrylate: 675 µL, 7.5 mmol, 1.5 equiv).

-

Inject (E)-2-Bromo-2-butene : 508 µL (675 mg, 5.0 mmol, 1.0 equiv). Tip: Use a chilled syringe if ambient temp is high.

-

-

Reaction:

-

Replace the septum with a pressure-rated screw cap (if applicable) or ensure the crimp is tight.

-

Place in a pre-heated oil block at 85 °C .

-

Stir vigorously (800+ rpm). The mixture will turn black (formation of Pd nanoparticles) within 10-20 minutes.

-

Time: Monitor by TLC/GC-MS at 4 hours. Typical completion is 6–12 hours.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Diethyl Ether (Et

O) or EtOAc (30 mL). Note: Et -

Wash with Water (3 x 20 mL) to remove DMF and TBAB.

-

Wash with Brine (1 x 20 mL).

-

Dry organic layer over MgSO

, filter, and concentrate under reduced pressure. Caution: Do not overheat during concentration; conjugated dienes can be volatile and prone to polymerization.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Experimental Workflow Diagram

Figure 2: Linear workflow for the batch synthesis of conjugated dienes.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (Pd-black precipitation). | Ensure TBAB is present.[5] Increase catalyst loading to 5 mol%. Ensure O |

| Isomerization (E/Z mix) | Reaction run too long or temp too high. | Stop reaction immediately upon consumption of bromide. Lower temp to 75°C. |

| Product Polymerization | Diene product is unstable. | Add a radical inhibitor (e.g., BHT) during workup/concentration. Store at -20°C. |

| Loss of Bromide | Volatility leak. | Use a pressure-rated vial with a Teflon seal. Do not use standard reflux condensers. |

Safety & Compliance

-

(E)-2-Bromo-2-butene: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. Lachrymator (induces tears). Handle in a fume hood.

-

DMF: Potent liver toxin and teratogen. Avoid skin contact.

-

Pressure: Heating volatile organics in sealed vessels generates pressure. Use appropriate shielding and rated glassware.

References

-

Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

-

Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 28(1), 2–7.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: Preparation of Mono-Annelated Benzenes from 2-Bromo-2-butene

[1][2][3][4][5]

Executive Summary

Mono-annelated benzenes (e.g., indanes, tetralins, and functionalized catechols) are privileged pharmacophores in drug discovery, serving as the core of numerous bioactive molecules. This compound (CAS: 13294-71-8) serves as a critical 4-carbon building block for these systems.[1] Unlike simple alkyl halides, its vinylic bromide moiety allows for facile conversion into a nucleophilic vinyl lithium or Grignard species, which retains the olefinic geometry necessary for stereocontrolled electrocyclic ring closures.

This guide outlines two distinct protocols:

-

The Moore-Liebeskind Protocol: Exploits the reaction of 2-lithio-2-butene with cyclobutenediones to generate substituted catechols (dihydroxybenzenes).

-

The Rathore-Electrocyclization Protocol: Utilizes the Grignard reagent of this compound to append a butadiene unit to a cyclic vinyl bromide, forming a hexatriene system that cyclizes to a fused benzene ring.

Mechanistic Pathways & Chemistry[4][6][7]

A. The Moore-Liebeskind Benzannulation (Substituted Catechols)

This pathway is the industry standard for generating highly substituted, oxygen-rich benzene rings. The mechanism relies on the nucleophilic addition of 2-lithio-2-butene to a cyclobutenedione (e.g., dimethyl squarate or a benzocyclobutenedione derivative).

-

Step 1: Lithium-halogen exchange generates 2-lithio-2-butene.

-

Step 2: 1,2-Addition to the carbonyl of the cyclobutenedione.

-

Step 3: The resulting alkoxide triggers a 4

-electrocyclic ring opening to form a vinylketene intermediate. -

Step 4: This reactive ketene undergoes a 6

-electrocyclic ring closure followed by tautomerization to yield the aromatic catechol core.

B. The Rathore Hexatriene Cyclization (Hydrocarbon Fusion)

For the synthesis of alkyl-substituted mono-annelated benzenes (e.g., converting a cyclic alkene into a benzofused system), this method employs a "coupling-then-cyclization" strategy.

-

Step 1: Formation of 2-butenylmagnesium bromide.

-

Step 2: Cross-coupling (e.g., Kumada or Negishi) with a cyclic vinyl bromide (Ring A).

-

Step 3: The resulting conjugated triene undergoes thermal 6

-electrocyclization. -

Step 4: Oxidative dehydrogenation (using DDQ or Chloranil) aromatizes the new ring.

Visualization of Reaction Pathways

Caption: Dual pathways for converting this compound into fused aromatic systems via anionic intermediates.

Experimental Protocols

Protocol A: Preparation of 2-Lithio-2-butene (Precursor Step)

This intermediate is unstable at room temperature and must be generated in situ.

Reagents:

-

This compound (cis/trans mixture): 1.0 equiv.

-

t-Butyllithium (1.7 M in pentane): 2.0 - 2.1 equiv.

-

Anhydrous THF or Diethyl Ether.

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Solvent: Add anhydrous THF (10 mL per mmol substrate) and cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add t-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Addition: Add this compound (diluted in minimal THF) dropwise.

-

Aging: Stir at -78 °C for 45 minutes. The solution typically turns pale yellow.

-

Expert Note: Do not allow to warm above -60 °C before reacting with the electrophile to prevent polymerization or isomerization.

-

Protocol B: Moore-Liebeskind Benzannulation (Catechol Synthesis)

Target: Synthesis of substituted catechols/quinones.

Reagents:

-

2-Lithio-2-butene solution (from Protocol A).

-

Dimethyl squarate or substituted Cyclobutenedione: 0.9 equiv.

-

Acetic anhydride (for trapping) or Acidic Workup (for free catechol).

Procedure:

-

Addition: Transfer the cyclobutenedione (dissolved in THF) via cannula into the 2-lithio-2-butene solution at -78 °C.

-

Warming: Stir for 1 hour at -78 °C, then remove the cooling bath and allow to warm to 0 °C over 2 hours.

-

Mechanistic Insight: The ring opening to the vinylketene occurs during this warming phase.

-

-

Reflux (Critical): If the cyclization is sluggish, heat the mixture to reflux (65 °C) for 2-4 hours. The color often deepens to dark orange/brown.

-

Quench/Workup:

-

For Catechols: Quench with 10% HCl, extract with EtOAc.

-

For Quinones: Treat the crude catechol with an oxidant like Cerium Ammonium Nitrate (CAN) or Ag₂O.

-

-

Purification: Silica gel chromatography. Catechols are prone to oxidation; store under inert gas.

Protocol C: Rathore Hexatriene Cyclization

Target: Synthesis of hydrocarbon mono-annelated benzenes (e.g., substituted tetralins).

Reagents:

-

Magnesium turnings (activated).

-

Cyclic Vinyl Bromide (e.g., 1-bromocyclohexene or similar).

-

Pd(PPh₃)₄ (3-5 mol%).

-

Chloranil or DDQ (1.1 equiv).

Procedure:

-

Grignard Formation: Generate 2-butenylmagnesium bromide from this compound and Mg in THF at reflux for 1 hour.

-

Coupling: In a separate flask, dissolve the cyclic vinyl bromide and Pd catalyst in THF. Add the Grignard reagent dropwise. Reflux for 12 hours.

-

Isolation of Triene: Quench with NH₄Cl, extract with hexanes. Pass through a short plug of silica to remove catalyst.

-

Cyclization: Dissolve the crude triene in high-boiling solvent (e.g., Xylene or Decalin). Reflux (140°C+) for 6-24 hours. Monitor by TLC for the disappearance of the triene.

-